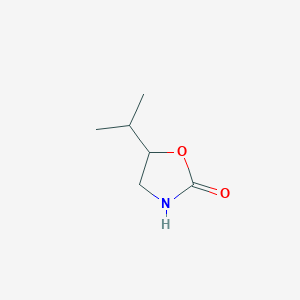
N-propylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propylmethanesulfonamide (NPMSA) is a chemical compound with the molecular formula C3H10NO2S. It is a colorless, solid, and water-soluble compound. NPMSA is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a precursor in the manufacture of pharmaceuticals. It is also used in the production of pesticides, herbicides, and other agrichemicals.
Scientific Research Applications
N-propylmethanesulfonamide is widely used in scientific research. It is used as a reagent in organic synthesis, as a precursor in the manufacture of pharmaceuticals, and as an intermediate in drug synthesis. It is also used as a catalyst in the synthesis of polymers and as an inhibitor of enzyme activity. Furthermore, it is used in the synthesis of various compounds such as quinolines, pyridines, thiophenes, and sulfonamides.
Mechanism of Action
N-propylmethanesulfonamide acts as an inhibitor of enzyme activity. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing the reaction. In addition, it can also act as a proton donor, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
N-propylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-oxidant properties. It has also been shown to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, it has been shown to reduce the levels of certain proteins and to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
N-propylmethanesulfonamide has several advantages for use in laboratory experiments. It is a water-soluble compound and is relatively stable. Furthermore, it is relatively inexpensive and can be easily synthesized. However, it has some limitations. It is not very soluble in organic solvents and is not very stable in the presence of light or heat.
Future Directions
There are several potential future directions for the use of N-propylmethanesulfonamide. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used as a catalyst in the synthesis of polymers or as an inhibitor of enzyme activity. Additionally, it could be used in the development of new drugs or in the manufacture of agrichemicals. Finally, it could be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress.
Synthesis Methods
N-propylmethanesulfonamide can be synthesized by the reaction of propylmethanesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide and the resulting product is isolated by extraction with an organic solvent.
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-propylmethanesulfonamide can be achieved through the reaction of propylamine with methanesulfonyl chloride.", "Starting Materials": [ "Propylamine", "Methanesulfonyl chloride", "Anhydrous diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Add propylamine to anhydrous diethyl ether and cool the mixture to 0°C.", "Slowly add methanesulfonyl chloride to the mixture while stirring.", "After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.", "Add a solution of sodium bicarbonate to the mixture to neutralize any remaining acid.", "Extract the product with diethyl ether and wash the organic layer with water.", "Dry the organic layer with sodium sulfate and filter the solution.", "Evaporate the solvent to obtain N-propylmethanesulfonamide as a white solid." ] } | |
CAS RN |
74734-30-8 |
Product Name |
N-propylmethanesulfonamide |
Molecular Formula |
C4H11NO2S |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



